molecular formula C6H14ClNO B11755642 (1S,2R,3S)-2-Amino-3-methylcyclopentan-1-ol hydrochloride

(1S,2R,3S)-2-Amino-3-methylcyclopentan-1-ol hydrochloride

Cat. No.: B11755642
M. Wt: 151.63 g/mol
InChI Key: UPFTXMCXWHEVPM-WLUDYRNVSA-N
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Description

(1S,2R,3S)-2-Amino-3-methylcyclopentan-1-ol hydrochloride is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a cyclopentane ring with an amino and a hydroxyl group, makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,3S)-2-Amino-3-methylcyclopentan-1-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable cyclopentane derivative.

    Functional Group Introduction: Introduction of the amino and hydroxyl groups is achieved through a series of reactions, including nucleophilic substitution and reduction.

    Chiral Resolution: The chiral centers are introduced using enantioselective catalysts or chiral auxiliaries to ensure the desired stereochemistry.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,3S)-2-Amino-3-methylcyclopentan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a cyclopentane derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Acyl chlorides, anhydrides, and other electrophiles.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Cyclopentane derivatives.

    Substitution: Amides, esters, and other substituted products.

Scientific Research Applications

(1S,2R,3S)-2-Amino-3-methylcyclopentan-1-ol hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,2R,3S)-2-Amino-3-methylcyclopentan-1-ol hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors, altering their activity.

    Pathways Involved: The compound can modulate biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S,3R)-2-Amino-3-methylcyclopentan-1-ol hydrochloride: A stereoisomer with different biological activity.

    Cyclopentanol derivatives: Compounds with similar structures but different functional groups.

Uniqueness

(1S,2R,3S)-2-Amino-3-methylcyclopentan-1-ol hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties compared to its isomers and other cyclopentane derivatives.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

IUPAC Name

(1S,2R,3S)-2-amino-3-methylcyclopentan-1-ol;hydrochloride

InChI

InChI=1S/C6H13NO.ClH/c1-4-2-3-5(8)6(4)7;/h4-6,8H,2-3,7H2,1H3;1H/t4-,5-,6+;/m0./s1

InChI Key

UPFTXMCXWHEVPM-WLUDYRNVSA-N

Isomeric SMILES

C[C@H]1CC[C@@H]([C@@H]1N)O.Cl

Canonical SMILES

CC1CCC(C1N)O.Cl

Origin of Product

United States

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